1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine
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Overview
Description
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine is a complex organic compound featuring a pyrazole ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine typically involves multiple steps One common approach starts with the difluoromethylation of a pyrazole derivativeThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethyl-1,2-isoxazole: Another compound with a similar pyrazole structure used in agrochemicals.
Uniqueness
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and agrochemicals .
Properties
Molecular Formula |
C18H24F2N4O4S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H24F2N4O4S/c1-13-17(12-24(21-13)18(19)20)29(25,26)23-8-6-22(7-9-23)11-14-4-5-15(27-2)16(10-14)28-3/h4-5,10,12,18H,6-9,11H2,1-3H3 |
InChI Key |
ONVHMTTZQZEBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC)C(F)F |
Origin of Product |
United States |
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